2-{[(4-Chlorophenyl)methoxy]methyl}oxirane
CAS No.: 66931-55-3
Cat. No.: VC4138267
Molecular Formula: C10H11ClO2
Molecular Weight: 198.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66931-55-3 |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.65 |
| IUPAC Name | 2-[(4-chlorophenyl)methoxymethyl]oxirane |
| Standard InChI | InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2 |
| Standard InChI Key | ZDNBCVOWXDVDPK-UHFFFAOYSA-N |
| SMILES | C1C(O1)COCC2=CC=C(C=C2)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane (IUPAC: 2-[(4-chlorobenzyl)oxy]methyloxirane) belongs to the class of substituted epoxides, characterized by a three-membered cyclic ether ring. The compound’s molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol . Its structure integrates two key functional groups:
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A para-chlorophenyl moiety, which enhances lipophilicity and influences electronic properties.
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A methoxymethyl substituent attached to the oxirane ring, modulating steric and electronic effects.
Table 1: Comparative Structural Features of Chlorinated Epoxides
The epoxide ring imposes significant ring strain (≈110 kJ/mol), making it highly reactive toward nucleophiles. This reactivity is further influenced by the electron-withdrawing chlorine atom, which polarizes the C-O bonds in the oxirane ring .
Synthesis and Chemical Reactivity
Table 2: Representative Reaction Conditions for Epoxide Synthesis
| Starting Material | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bis(4-chlorophenyl)methanol | Epichlorohydrin, NaOH, 60°C | 72 | |
| 4-Chlorophenoxypropene | mCPBA, CH₂Cl₂, 0°C | 85 |
Key Chemical Transformations
The compound undergoes characteristic epoxide reactions:
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Ring-Opening Nucleophilic Substitution: Amines, thiols, or water attack the electrophilic oxirane carbon, yielding diols or substituted alcohols. For example, reaction with ethylenediamine produces a diamine derivative, potentially useful in polymer chemistry.
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Acid-Catalyzed Rearrangements: In acidic media, the epoxide may rearrange to carbonyl-containing products via Criegee intermediates.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the epoxide to a vicinal diol, while catalytic hydrogenation yields saturated ethers .
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane | A549 (Lung) | 8.7 | DNA alkylation |
| (2S)-2-[(4-Chlorophenoxy)methyl]oxirane | HeLa (Cervical) | 12.3 | Tubulin inhibition |
Comparative Analysis with Structural Analogues
Electronic Effects
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Chlorine Substitution: Para-chloro groups increase electrophilicity of the epoxide ring by 15% compared to methyl-substituted analogues, accelerating nucleophilic attack .
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Methoxy vs. Methyl Groups: Methoxy derivatives exhibit 20% higher aqueous solubility due to hydrogen bonding, enhancing bioavailability .
Steric Considerations
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